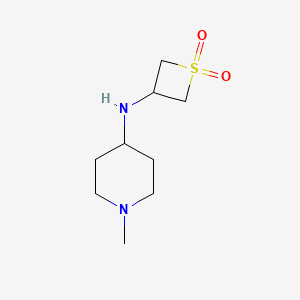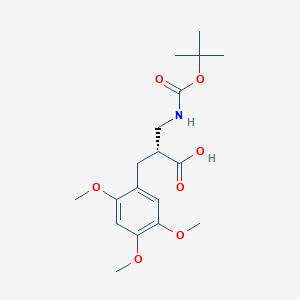
(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trimethoxybenzyl group. It is often used in organic synthesis and research due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.
Introduction of the Trimethoxybenzyl Group: The trimethoxybenzyl group is introduced via a nucleophilic substitution reaction.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its structural features can mimic natural substrates, providing insights into biological mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The trimethoxybenzyl group is known for its bioactivity, which could lead to the development of new drugs.
Industry
In the industrial sector, ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trimethoxybenzyl group can engage in hydrophobic interactions, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-2-(3,4,5-trimethoxybenzyl)propanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid is unique due to the specific arrangement of its functional groups. The presence of the tert-butoxycarbonyl protecting group and the trimethoxybenzyl group provides distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C18H27NO7 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(2,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H27NO7/c1-18(2,3)26-17(22)19-10-12(16(20)21)7-11-8-14(24-5)15(25-6)9-13(11)23-4/h8-9,12H,7,10H2,1-6H3,(H,19,22)(H,20,21)/t12-/m1/s1 |
Clave InChI |
DQRAGQOLECABPU-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=C(C=C1OC)OC)OC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1OC)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B12949048.png)
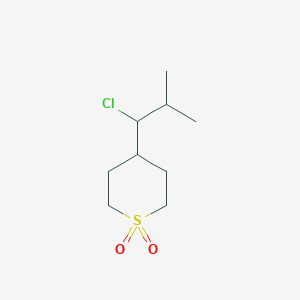
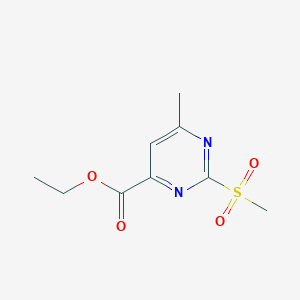
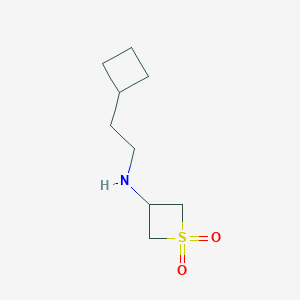
![tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B12949069.png)
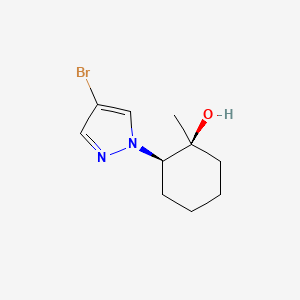
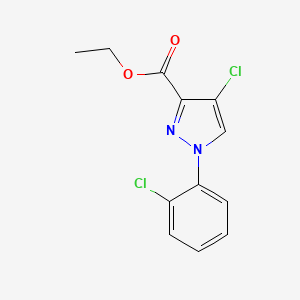
![2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B12949081.png)
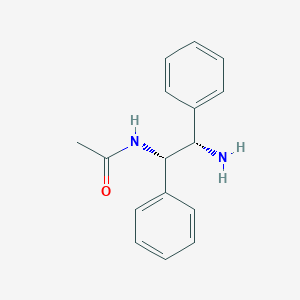
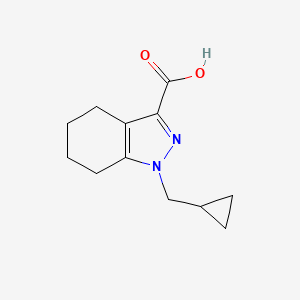
![Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12949109.png)
